

A Comprehensive Review of the Reactions of Trimethyl((1-phenylvinyl)oxy)silane

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Compound of Interest

Compound Name: Trimethyl((1-phenylvinyl)oxy)silane

Cat. No.: B084046

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth analysis of the synthesis and reactivity of **Trimethyl((1-phenylvinyl)oxy)silane** (CAS No. 13735-81-4), a versatile silyl enol ether widely employed in organic synthesis. As a stable enolate equivalent of acetophenone, it serves as a crucial building block for forming complex molecular architectures through various carbon-carbon bond-forming reactions.^[1] This document details key reaction types, presents quantitative data in structured tables, provides explicit experimental protocols, and illustrates reaction pathways and workflows using diagrams.

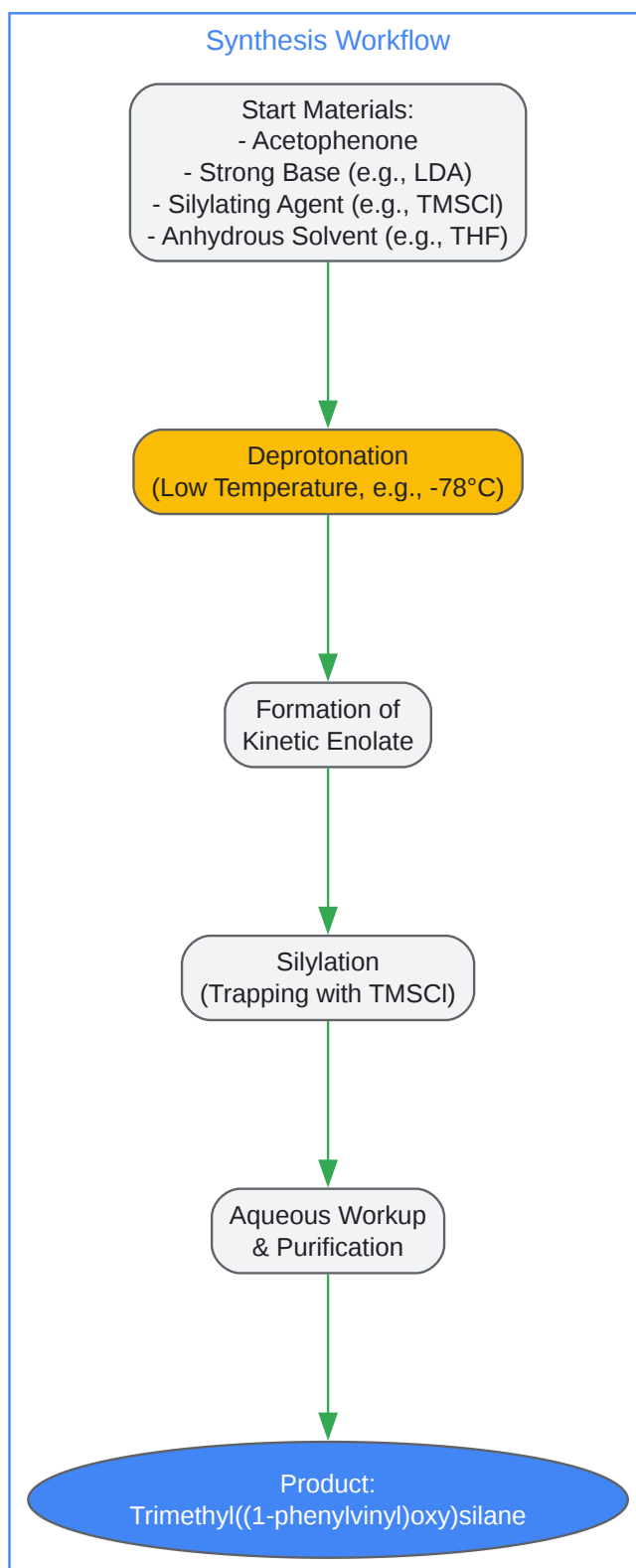
Introduction to Trimethyl((1-phenylvinyl)oxy)silane

Trimethyl((1-phenylvinyl)oxy)silane, also known as α -(trimethylsiloxy)styrene, is a styrene-type silyl enol ether with the molecular formula $C_{11}H_{16}OSi$ and a molecular weight of 192.33 g/mol.^{[1][2]} Its structure features a C=C double bond with a siloxy group (-OSi(CH₃)₃) attached to one of the sp²-hybridized carbons, which renders the β -carbon atom nucleophilic.^[1] This inherent nucleophilicity allows it to react with a wide array of electrophiles, making it a cornerstone reagent in modern synthetic chemistry.^[1] The compound is typically a moisture-sensitive liquid that requires storage under inert and anhydrous conditions, often at low temperatures (-20°C), to maintain its integrity.^{[1][2]}

Synthesis of Trimethyl((1-phenylvinyl)oxy)silane

The most common method for preparing **Trimethyl((1-phenylvinyl)oxy)silane** is the silylation of acetophenone.^[1] This reaction involves the deprotonation of acetophenone by a strong, non-nucleophilic base to form an enolate, which subsequently reacts with a silylating agent like trimethylsilyl chloride (TMSCl).^[1] To favor the formation of the kinetic enolate product, the reaction is typically carried out at cryogenic temperatures (e.g., -78°C) using a sterically hindered base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).^[1] A reported method using this approach achieves a 93% yield.^[1]

An alternative procedure involves the reaction of phenylacetaldehyde with trimethylchlorosilane and triethylamine in N,N-dimethylformamide (DMF).^[3]



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Synthesis workflow for **Trimethyl((1-phenylvinyl)oxy)silane**.

Experimental Protocol: Synthesis from Phenylacetaldehyde[3]

A mixture of 30.0 g (0.25 mol) of phenylacetaldehyde, 32.6 g (0.3 mol) of trimethylchlorosilane, 60.6 g (0.6 mol) of triethylamine, and 100 ml of N,N-dimethylformamide was refluxed overnight. After cooling, the mixture was diluted with 200 ml of pentane. It was then washed successively with cold 5% aqueous sodium bicarbonate, 1.5 N hydrochloric acid, and another portion of 5% aqueous sodium bicarbonate. The organic layer was dried over MgSO₄ and distilled to yield 21.15 g of α -trimethylsiloxy styrene as a colorless liquid (bp 80°-83.5° C at 3.8 mm).[3]

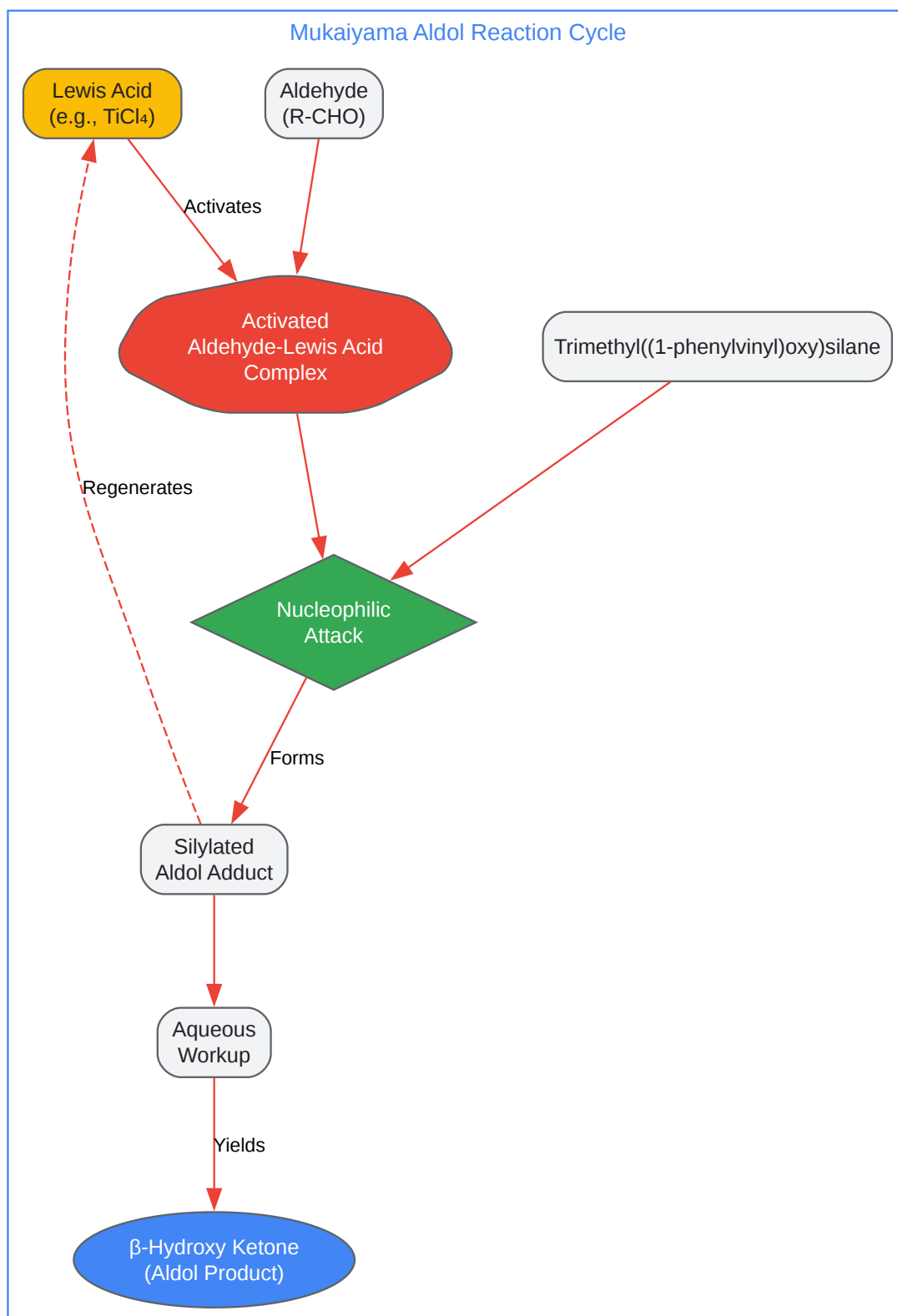
Key Reactions and Applications

The reactivity of **Trimethyl((1-phenylvinyl)oxy)silane** is dominated by its nucleophilic character, making it a key participant in several fundamental carbon-carbon bond-forming reactions.

Mukaiyama Aldol Reaction

The Mukaiyama aldol addition is a quintessential application of silyl enol ethers.[1][4] It is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound (typically an aldehyde or ketone) to form a β -hydroxy carbonyl compound.[5][6][7] A key advantage of this method is that it allows for a crossed aldol reaction without the issue of self-condensation of the aldehyde reactant.[6]

The reaction is initiated by the activation of the carbonyl electrophile through coordination with a Lewis acid, such as titanium tetrachloride (TiCl₄).[1][5] The silyl enol ether then attacks the activated carbonyl carbon. A subsequent aqueous workup cleaves the silyl ether to yield the final β -hydroxy ketone product.[1]



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Catalytic cycle of the Mukaiyama Aldol reaction.

Table 1: Examples of Mukaiyama Aldol Reactions

Electrophile	Lewis Acid / Catalyst	Solvent	Conditions	Product	Yield	Reference
Benzaldehyde	TiCl ₄	Dichloromethane	Room Temp	Threo/Erythro β -hydroxyketone	82% (total)	[6]
Various Aldehydes	Sc(OTf) ₃ / Calix[8]arene	Water	Not specified	β -hydroxyketones	Not specified	[9]
Non-enolizable Aldehydes	TMSOTf / Trialkylamine	Not specified	0 °C, 2h	β -hydroxy aldehydes	Good	[10]

Mannich-Type Reactions

Trimethyl((1-phenylvinyl)oxy)silane is used in the synthesis of β -amino ketones via a one-pot, three-component Mannich-type reaction.[2][9] This reaction typically involves the condensation of an aldehyde, an amine, and the silyl enol ether, often catalyzed by a Lewis acid like indium trichloride in an aqueous medium.[2][9]

Dihydropyran Synthesis

The compound can participate in multi-component cascade reactions to form heterocyclic structures. For instance, it reacts with formaldehyde and 2,4-pentanedione to yield corresponding dihydropyran derivatives.[1][9] Another efficient method involves a BiBr₃-initiated one-pot cascade reaction to synthesize cis-2,6-disubstituted dihydropyrans.[2][9]

Palladium and Nickel-Catalyzed Cross-Coupling Reactions

While less common than its use in aldol chemistry, silyl enol ethers can serve as nucleophilic partners in transition metal-catalyzed cross-coupling reactions. The C-O bond of the enol ether

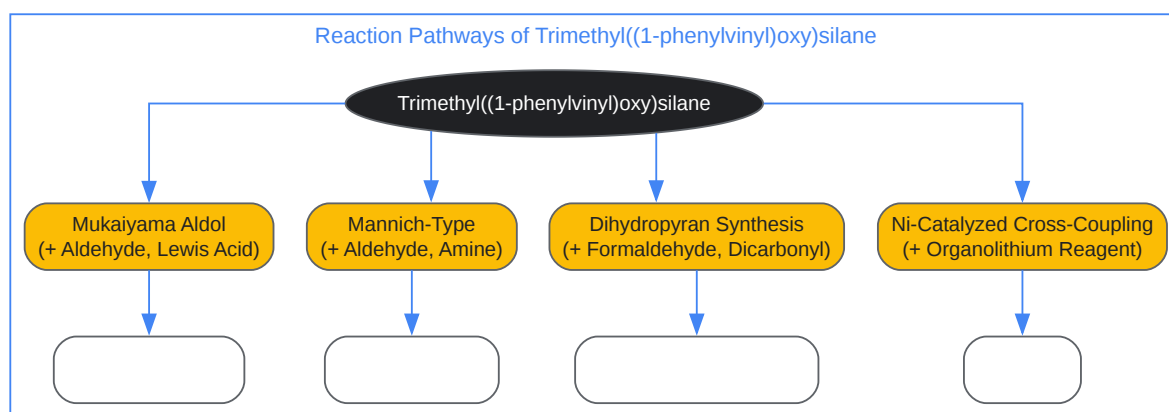
can be cleaved and replaced with a new C-C bond. A notable application is the nickel-catalyzed dealkoxylating cross-coupling with organolithium reagents to stereospecifically synthesize allylsilanes.[11][12] The reaction requires a catalyst such as Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂].[12]

Table 2: Nickel-Catalyzed Cross-Coupling Reaction

Silyl Enol Ether Substrate	Coupling Partner	Catalyst	Solvent	Temp.	Time	Product
Trimethyl((1-phenylvinyl)oxy)silane	LiCH ₂ SiMe ₃	Ni(COD) ₂ (5 mol%)	Toluene	60 °C	2 h	Trimethyl(2-phenylallyl)silane
((1-(3,4-dimethylphenyl)vinyl)oxy)trimethylsilane	LiCH ₂ SiMe ₃	Ni(COD) ₂ (5 mol%)	Toluene	60 °C	2 h	(2-(3,4-dimethylphenyl)allyl)trimethylsilane
((1-(furan-2-yl)vinyl)oxy)trimethylsilane	LiCH ₂ SiMe ₃	Ni(COD) ₂ (5 mol%)	Toluene	60 °C	2 h	Trimethyl(2-(furan-2-yl)allyl)silane
(Data sourced from reference[1])						

Experimental Protocol: Nickel-Catalyzed Synthesis of Trimethyl(2-phenylallyl)silane[11][12]

- Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add $\text{Ni}(\text{COD})_2$ (5 mol%).^[12]
- Addition of Reactants: Add anhydrous toluene, followed by **Trimethyl((1-phenylvinyl)oxy)silane** (1.0 equiv).^[12]
- Initiation of Reaction: Add a 1.0 M solution of $\text{LiCH}_2\text{SiMe}_3$ in pentane (1.3 equiv) dropwise to the reaction mixture at room temperature.^[12]
- Reaction Conditions: Stir the resulting mixture at 60 °C for 2 hours.^{[11][12]}
- Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH_4Cl . Extract the aqueous layer three times with diethyl ether.^[12]
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.^[12]



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